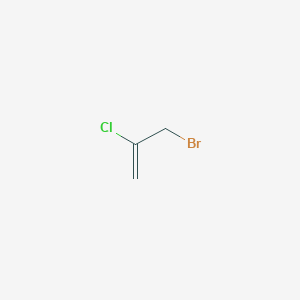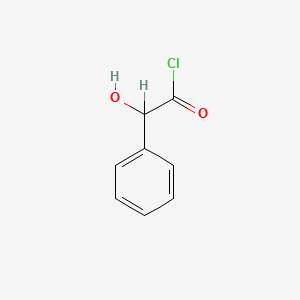
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Overview
Description
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene is a useful research compound. Its molecular formula is C9H11F7 and its molecular weight is 252.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ene Reactions : Trifluoronitrosomethane, a reactive enophile, forms N-alkenyl-N-trifluoromethylhydroxylamines in ene reactions with several olefins including (E)-but-2-ene. This demonstrates its utility in forming hydroxylamines, which can be oxidized to nitroxides (Barlow, Haszeldine, & Murray, 1980).
Migration in Fluoroalkylcarbenes : The photolysis of diazo compounds related to heptafluoronon-4-ene leads to the formation of heptafluoropropyl(methyl)carbene, which undergoes hydrogen migration to form heptafluoropent-1-ene. This showcases the migration reactions in fluoroalkylcarbenes (Atherton, Fields, & Haszeldine, 1971).
Carbon-rich Acetylenic Scaffolding : Derivatives of tetraethynylethene and (E)-1,2-diethynylethene, which are related to heptafluoronon-4-ene, are used as π-conjugated building blocks. These are important for constructing carbon-rich scaffolds for materials with advanced optical properties (Diederich, 2001).
Spectroscopic and Kinetic Properties : The study of heptafluorobut-1-ene with chlorine atoms highlights its relevance in mitigating climate change due to its low global warming potential. This research provides insights into the spectroscopic and kinetic properties of fluorinated olefins (Sapkota & Marshall, 2022).
Electrolyte Additives for Batteries : 1,1-Difluoro-1-alkenes, structurally similar to heptafluoronon-4-ene, are explored as electrolyte additives in lithium-ion batteries. They contribute to the formation of solid electrolyte interphase, improving battery performance (Kubota et al., 2012).
Asymmetric Synthesis in Organic Chemistry : The synthesis of α-substituted β-amino ketones from sulfinimines, involving reactions with enolates similar to heptafluoronon-4-ene, demonstrates its application in asymmetric synthesis and the production of complex organic molecules (Davis & Yang, 2005).
Thermodynamic Properties in Refrigeration : The characterization of hydrofluoroolefins like 2,3,3,3-tetrafluoroprop-1-ene (similar to heptafluoronon-4-ene) for their thermodynamic properties is crucial for their application in refrigeration cycles, heat pumps, and organic Rankine cycles (Lai et al., 2011).
Properties
IUPAC Name |
(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,11)8(12,13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBBLQUHQSLWOV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379279 | |
| Record name | (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57325-40-3 | |
| Record name | (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)


